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Compound of Interest

Compound Name:
[Methyl-(toluene-4-sulfonyl)-

amino]-acetic acid

CAS No.: 2644-99-7

Cat. No.: B355660

Get Quote

Introduction
N-Tosylsarcosine, a derivative of the amino acid sarcosine, is a compound of interest in various

chemical and pharmaceutical research domains. Its structure, featuring a tosyl group attached

to the nitrogen atom of sarcosine, imparts specific chemical properties that are relevant in

synthetic chemistry and drug development. A thorough understanding of its molecular structure

is paramount for its application and further derivatization. Spectroscopic techniques are

indispensable tools for elucidating and confirming the chemical structure of molecules like N-

Tosylsarcosine. This technical guide provides a detailed overview of the expected

spectroscopic data for N-Tosylsarcosine, including Proton Nuclear Magnetic Resonance (¹H

NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and

Mass Spectrometry (MS).

While a complete set of experimentally acquired spectra for N-Tosylsarcosine is not readily

available in public databases, this guide will provide a comprehensive analysis based on

predicted spectroscopic data. These predictions are grounded in established principles of
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spectroscopic interpretation and correlation charts, offering a robust framework for researchers

working with this compound.

Molecular Structure and Spectroscopic Overview
The chemical structure of N-Tosylsarcosine forms the basis for interpreting its spectroscopic

data. The key structural features to consider are the tosyl group (a para-toluenesulfonyl group)

and the sarcosine moiety.

Caption: Chemical structure of N-Tosylsarcosine.

¹H Nuclear Magnetic Resonance (NMR)
Spectroscopy
¹H NMR spectroscopy provides detailed information about the number of different types of

protons in a molecule and their chemical environments. The predicted ¹H NMR spectrum of N-

Tosylsarcosine in a common solvent like deuterochloroform (CDCl₃) would exhibit several

distinct signals.

Predicted ¹H NMR Data
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~10-12 Singlet (broad) 1H
Carboxylic acid proton

(-COOH)

~7.8 Doublet 2H
Aromatic protons

(ortho to SO₂)

~7.3 Doublet 2H
Aromatic protons

(meta to SO₂)

~4.1 Singlet 2H
Methylene protons (-

CH₂-)

~2.9 Singlet 3H
N-Methyl protons (-N-

CH₃)

~2.4 Singlet 3H
Tolyl methyl protons (-

Ar-CH₃)

Interpretation and Rationale
Carboxylic Acid Proton (~10-12 ppm): This proton is highly deshielded due to the

electronegativity of the adjacent oxygen atoms and its acidic nature. It typically appears as a

broad singlet and its chemical shift can be highly dependent on concentration and solvent.

Aromatic Protons (~7.3 and ~7.8 ppm): The para-substituted benzene ring of the tosyl group

gives rise to a characteristic AA'BB' system, which often appears as two doublets. The

protons ortho to the electron-withdrawing sulfonyl group are more deshielded and appear

further downfield (~7.8 ppm) compared to the protons meta to the sulfonyl group (~7.3 ppm).

Methylene Protons (~4.1 ppm): These protons are adjacent to the electron-withdrawing

carboxylic acid group and the nitrogen atom of the tosylamide, causing a significant

downfield shift. They are expected to appear as a singlet as there are no adjacent protons to

couple with.

N-Methyl Protons (~2.9 ppm): The methyl group attached to the nitrogen is deshielded by the

adjacent nitrogen and the tosyl group, leading to a chemical shift around 2.9 ppm. This signal
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will be a singlet.

Tolyl Methyl Protons (~2.4 ppm): The methyl group attached to the aromatic ring is a typical

benzylic methyl group and is expected to resonate around 2.4 ppm as a singlet.

Sample Preparation Data Acquisition Data Analysis

Dissolve N-Tosylsarcosine
in CDCl₃

Add TMS as
internal standard

Place sample in
NMR spectrometer Acquire ¹H NMR spectrum Process FID

(Fourier Transform)
Phase and baseline

correction Integrate signals Assign peaks to protons

Click to download full resolution via product page

Caption: Workflow for acquiring and analyzing a ¹H NMR spectrum.

¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each

unique carbon atom in N-Tosylsarcosine will give a distinct signal in the proton-decoupled ¹³C

NMR spectrum.

Predicted ¹³C NMR Data
Chemical Shift (δ, ppm) Assignment

~172 Carboxylic acid carbonyl carbon (-COOH)

~144 Aromatic carbon (ipso- to CH₃)

~136 Aromatic carbon (ipso- to SO₂)

~130 Aromatic carbons (meta to SO₂)

~128 Aromatic carbons (ortho to SO₂)

~52 Methylene carbon (-CH₂-)

~38 N-Methyl carbon (-N-CH₃)

~21 Tolyl methyl carbon (-Ar-CH₃)
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Interpretation and Rationale
Carbonyl Carbon (~172 ppm): The carbonyl carbon of the carboxylic acid is significantly

deshielded and appears at the downfield end of the spectrum.

Aromatic Carbons (~128-144 ppm): The four distinct types of carbon atoms in the para-

substituted benzene ring will give rise to four signals in the aromatic region. The ipso-

carbons (attached to the methyl and sulfonyl groups) will have characteristic shifts, with the

carbon attached to the sulfonyl group being more downfield.[1]

Methylene Carbon (~52 ppm): This carbon is deshielded by the adjacent nitrogen and

carbonyl group.

N-Methyl Carbon (~38 ppm): The methyl carbon attached to the nitrogen is influenced by the

nitrogen and the tosyl group.

Tolyl Methyl Carbon (~21 ppm): This is a typical chemical shift for a methyl group attached to

an aromatic ring.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the

vibrations of chemical bonds. The IR spectrum of N-Tosylsarcosine is expected to show

characteristic absorption bands for the carboxylic acid, sulfonamide, and aromatic moieties.

Predicted IR Absorption Data
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Wavenumber (cm⁻¹) Intensity
Functional Group
Vibration

3300-2500 Broad, Strong O-H stretch (Carboxylic acid)

~3050 Medium C-H stretch (Aromatic)

~2950 Medium C-H stretch (Aliphatic)

~1710 Strong, Sharp C=O stretch (Carboxylic acid)

~1600, ~1490 Medium C=C stretch (Aromatic ring)

~1340, ~1160 Strong
S=O stretch (Sulfonamide,

asymmetric and symmetric)

Interpretation and Rationale
O-H Stretch (3300-2500 cm⁻¹): The hydrogen-bonded O-H stretch of the carboxylic acid will

appear as a very broad and strong absorption band.[2][3]

C-H Stretches (~3050 and ~2950 cm⁻¹): The C-H stretching vibrations of the aromatic ring

will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl and

methylene groups will appear just below 3000 cm⁻¹.[2]

C=O Stretch (~1710 cm⁻¹): The carbonyl group of the carboxylic acid will give a strong,

sharp absorption band.[4]

C=C Stretches (~1600, ~1490 cm⁻¹): The stretching vibrations of the carbon-carbon double

bonds in the aromatic ring typically appear as two or more bands in this region.

S=O Stretches (~1340, ~1160 cm⁻¹): The asymmetric and symmetric stretching vibrations of

the sulfonyl group in the sulfonamide are very characteristic and appear as two strong

bands.
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Sample Preparation Data Acquisition Data Analysis

Prepare KBr pellet
or Nujol mull

Place sample in
FT-IR spectrometer Acquire IR spectrum Identify characteristic

absorption bands
Correlate bands to
functional groups

Click to download full resolution via product page

Caption: Workflow for acquiring and analyzing an IR spectrum.

Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio

of ions. It provides information about the molecular weight and the fragmentation pattern of a

molecule, which can aid in structure elucidation.

Predicted Mass Spectrometry Data
Molecular Ion (M⁺): The molecular weight of N-Tosylsarcosine (C₁₀H₁₃NO₄S) is 243.28 g/mol

. In an electron ionization (EI) mass spectrum, a molecular ion peak at m/z = 243 would be

expected, although it may be of low intensity due to fragmentation.

Key Fragmentation Patterns:

Loss of the tosyl group: A prominent fragment would likely correspond to the loss of the

tosyl radical (CH₃C₆H₄SO₂•), resulting in a peak at m/z = 88, corresponding to the [M -

155]⁺ ion (protonated sarcosine).

Formation of the tosyl cation: A strong peak at m/z = 155 is expected, corresponding to the

stable tosyl cation [CH₃C₆H₄SO₂]⁺.

Formation of the tropylium ion: A peak at m/z = 91, corresponding to the [C₇H₇]⁺ tropylium

ion, is a very common fragment for compounds containing a benzyl or tolyl group.[5]

Loss of the carboxylic acid group: Fragmentation involving the loss of the carboxyl group

as COOH• (45 Da) or CO₂ (44 Da) could also occur.
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Conclusion
This technical guide provides a comprehensive overview of the predicted spectroscopic data

for N-Tosylsarcosine. By understanding the expected ¹H NMR, ¹³C NMR, IR, and MS data,

researchers can effectively characterize and confirm the structure of this compound in their

experimental work. The provided interpretations and rationales, based on fundamental

spectroscopic principles, serve as a valuable reference for scientists and professionals in the

fields of chemistry and drug development. It is important to note that while these predictions

are based on well-established correlations, experimental verification is always recommended

for definitive structural confirmation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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